molecular formula C11H8BrNO2 B3831901 N-(4-bromophenyl)-2-furamide CAS No. 58050-53-6

N-(4-bromophenyl)-2-furamide

Cat. No.: B3831901
CAS No.: 58050-53-6
M. Wt: 266.09 g/mol
InChI Key: KAMNXJSIJYSCFV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-furamide is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.97384 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromophenyl)-2-furamide is an organic compound notable for its potential biological activities, particularly its antibacterial properties. This article delves into the compound's synthesis, biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₈BrN₁O₂. The structure features a furan ring and a bromophenyl group, which contribute to its chemical reactivity and biological activity. The bromine atom's electron-withdrawing nature enhances the compound's interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This process yields high purity and good yields, often exceeding 90% in optimal conditions .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various drug-resistant bacterial strains. Notable findings include:

  • Effective Against :
    • Acinetobacter baumannii
    • Klebsiella pneumoniae
    • Enterobacter cloacae
    • Staphylococcus aureus

The compound's ability to inhibit the growth of these pathogens suggests its potential as a new antibacterial agent, especially against strains resistant to conventional antibiotics .

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial enzymes or receptors involved in cell wall synthesis or metabolic pathways. Molecular docking studies have indicated stable interactions between the compound and target sites in bacterial cells, providing insights into its mode of action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • Conducted in vitro tests against clinical isolates revealed that this compound was particularly effective against NDM-positive strains of A. baumannii. The minimum inhibitory concentration (MIC) values were significantly lower than those for many commercially available antibiotics .
  • Molecular Docking Studies :
    • These studies have confirmed the binding affinity of this compound to key bacterial proteins, supporting its role as a potential inhibitor in bacterial metabolism .
  • Comparative Analysis :
    • A comparative study with structurally similar compounds indicated that variations in substituents (e.g., chlorine instead of bromine) can significantly affect antibacterial activity, highlighting the importance of molecular structure in drug design.

Comparative Antibacterial Activity

Compound NameStructureActivity Against Drug-Resistant Strains
This compoundStructureHigh
N-(2-bromophenyl)-2-furamideStructureModerate
N-(4-chlorophenyl)-2-furamideStructureLow

Synthesis Yields

Reaction StepYield (%)
Synthesis from furan-2-carbonyl chloride94
Arylation using palladium catalyst43-83

Properties

IUPAC Name

N-(4-bromophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMNXJSIJYSCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336280
Record name 2-Furancarboxamide, N-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58050-53-6
Record name N-(4-Bromophenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58050-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxamide, N-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2-FURANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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